molecular formula C11H15N3O2 B2877555 (4-Methoxypiperidin-1-yl)(pyrazin-2-yl)methanone CAS No. 1206994-57-1

(4-Methoxypiperidin-1-yl)(pyrazin-2-yl)methanone

Cat. No. B2877555
CAS RN: 1206994-57-1
M. Wt: 221.26
InChI Key: GSUBGJZDVZRQDC-UHFFFAOYSA-N
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Description

“(4-Methoxypiperidin-1-yl)(pyrazin-2-yl)methanone” is a compound that has been studied for its anti-inflammatory effects . It has been found to have anti-nociceptive properties, meaning it can reduce the sensation of pain . This compound is also known for its potential in reducing inflammation .


Synthesis Analysis

The synthesis of this compound involves the reaction of 1-(phenyl)-1-H-pyrazole-4-carboxylic acid with SOCl2, using DMF as a catalyst to offer the acyl chloride intermediate. This intermediate then reacts with 1-methylpiperazine to provide (4-methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone .

Scientific Research Applications

Oligoribonucleotide Synthesis

This compound plays a crucial role in the synthesis of oligoribonucleotides, which are short RNA molecules that have a wide range of applications in genetic research and therapeutic treatments. The stability of internucleotide linkages to aqueous acid is a significant factor in the synthesis process, and this compound contributes to the protection of these linkages .

Copper-Catalyzed Organic Synthesis

In the field of organic chemistry, this compound is used in copper-catalyzed reactions to synthesize aromatic ketones, particularly pyridin-2-yl-methanones. These reactions are important for creating pharmaceutical intermediates, and the compound’s role in facilitating water-involved oxidation reactions is of great interest to researchers .

Anti-Tubercular Agents

The compound has been utilized in the design and synthesis of novel derivatives that show promising anti-tubercular activity. These derivatives are tested against Mycobacterium tuberculosis and could potentially lead to the development of new treatments for tuberculosis .

Anti-Inflammatory Applications

Derivatives of this compound have been studied for their anti-inflammatory effects. Research indicates that these derivatives can significantly reduce inflammation and may be developed into new anti-inflammatory medications .

Pharmacological Research

In pharmacology, the compound is used as a building block for creating various derivatives that are then tested for different biological activities. This includes exploring its potential as an anti-nociceptive agent, which could lead to new pain relief drugs .

properties

IUPAC Name

(4-methoxypiperidin-1-yl)-pyrazin-2-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O2/c1-16-9-2-6-14(7-3-9)11(15)10-8-12-4-5-13-10/h4-5,8-9H,2-3,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSUBGJZDVZRQDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCN(CC1)C(=O)C2=NC=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Methoxypiperidin-1-yl)(pyrazin-2-yl)methanone

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